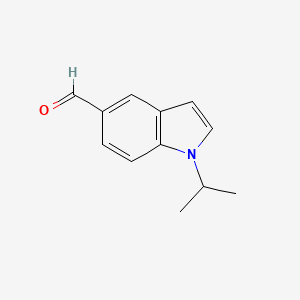
4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloride
Descripción general
Descripción
4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloride, also known as PTA-dihydrochloride, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 71-72°C and a molecular weight of 264.18 g/mol. PTA-dihydrochloride is a member of the pyridine family of compounds and is used to study the effects of pyridine-based compounds on biological systems.
Mecanismo De Acción
4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride acts as an antagonist of the nicotinic acetylcholine receptor, inhibiting the binding of acetylcholine to the receptor. It also binds to the benzodiazepine receptor and can modulate the activity of enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride has been used to study the effects of pyridine-based compounds on biological systems. It has been shown to inhibit the binding of acetylcholine to the nicotinic acetylcholine receptor, modulate the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, and bind to the benzodiazepine receptor. The effects of 4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride on physiological processes are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride has several advantages for laboratory experiments. It is a white, crystalline solid with a melting point of 71-72°C and a molecular weight of 264.18 g/mol, making it easy to store and handle. It is also relatively inexpensive and can be synthesized in a simple reaction. However, 4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride is not yet widely available and may be difficult to obtain in some locations.
Direcciones Futuras
Future research on 4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride could include studies on its effects on physiological processes, such as the regulation of neurotransmitter release. Studies could also be conducted to investigate the potential therapeutic applications of 4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride, such as its use as an antagonist of the nicotinic acetylcholine receptor or as a ligand for the benzodiazepine receptor. Additionally, further research could be conducted to develop more efficient synthesis methods for 4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride.
Aplicaciones Científicas De Investigación
4-(3-Pyridinyloxy)-3-(trifluoromethyl)aniline dihydrochloridehloride is used in a variety of scientific research applications, including studies of the effects of pyridine-based compounds on biological systems. It has been used as an antagonist of the nicotinic acetylcholine receptor and as a ligand for the benzodiazepine receptor. It has also been used to study the effects of pyridine-based compounds on the activity of enzymes, such as acetylcholinesterase and monoamine oxidase.
Propiedades
IUPAC Name |
4-pyridin-3-yloxy-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O.2ClH/c13-12(14,15)10-6-8(16)3-4-11(10)18-9-2-1-5-17-7-9;;/h1-7H,16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFWYNCKDYVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




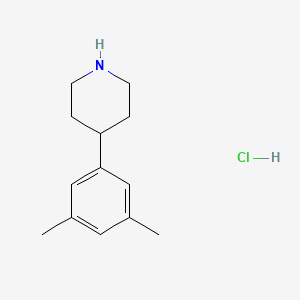
![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)
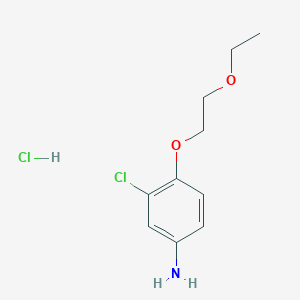
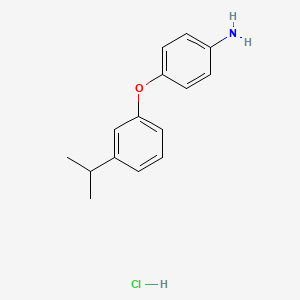
![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
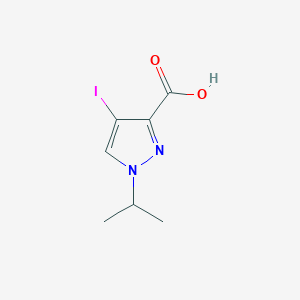
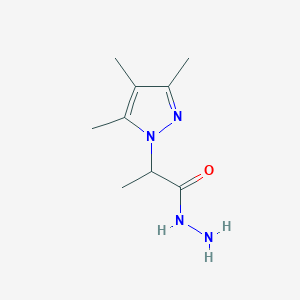
![5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1388679.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)
